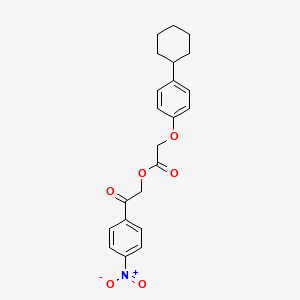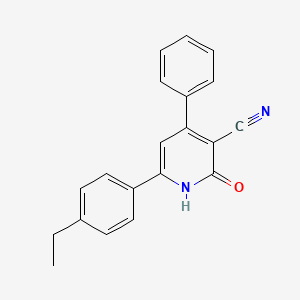![molecular formula C26H25N5O3 B11087075 1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B11087075.png)
1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE is a complex organic compound that features a triazine ring, a naphthyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with a hydrazine compound.
Coupling with Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The final step involves esterification to attach the methylbenzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its triazine ring and hydrazone linkage are known to interact with various biological targets, making it a promising scaffold for drug design.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The hydrazone linkage may facilitate the formation of reactive intermediates, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE: Unique due to its specific combination of functional groups.
1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE: Similar in structure but may have different substituents leading to varied properties.
Uniqueness
The uniqueness of 1-({(E)-2-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONO}METHYL)-2-NAPHTHYL 2-METHYLBENZOATE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H25N5O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[1-[(E)-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]naphthalen-2-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N5O3/c1-16-9-5-7-11-18(16)24(33)34-21-14-13-17-10-6-8-12-19(17)20(21)15-27-30-25-28-23(32)22(29-31-25)26(2,3)4/h5-15H,1-4H3,(H2,28,30,31,32)/b27-15+ |
InChI Key |
XHNNSZZTOUHZFD-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=NN=C(C(=O)N4)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC4=NN=C(C(=O)N4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11086994.png)

![2,2,2-trifluoroethyl 2-({[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B11087000.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-chlorobenzoate](/img/structure/B11087005.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide](/img/structure/B11087008.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11087015.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11087023.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11087030.png)
![Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate](/img/structure/B11087033.png)

![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087052.png)
![6-tert-butyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11087055.png)

![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl diphenylphosphinate](/img/structure/B11087083.png)
